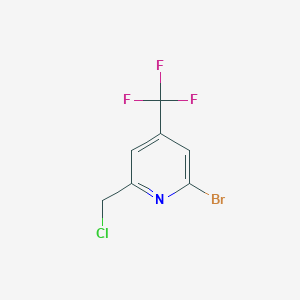

2-Bromo-6-(chloromethyl)-4-(trifluoromethyl)pyridine

Description

2-Bromo-6-(chloromethyl)-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring bromo (Br), chloromethyl (CH₂Cl), and trifluoromethyl (CF₃) substituents. The electron-withdrawing trifluoromethyl group enhances electrophilic reactivity, while the bromo and chloromethyl groups enable diverse functionalization via nucleophilic substitution or cross-coupling reactions .

Properties

Molecular Formula |

C7H4BrClF3N |

|---|---|

Molecular Weight |

274.46 g/mol |

IUPAC Name |

2-bromo-6-(chloromethyl)-4-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H4BrClF3N/c8-6-2-4(7(10,11)12)1-5(3-9)13-6/h1-2H,3H2 |

InChI Key |

XBKBDAOTTVIMTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CCl)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Trifluoromethyl Group Installation via Chlorine/Fluorine Exchange

The trifluoromethyl group at the 4-position is typically introduced early in the synthesis due to its strong electron-withdrawing nature, which directs subsequent electrophilic substitutions. A validated approach involves treating 2,6-dichloro-4-trichloromethylpyridine with hydrogen fluoride or potassium fluoride in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C. This halogen exchange achieves 85–92% conversion to the trifluoromethyl derivative while preserving the dichloro substituents.

Reaction Conditions:

Regioselective Bromination at the 2-Position

The meta-directing effect of the 4-trifluoromethyl group facilitates bromination at the 2-position using molecular bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis acid. Dichloromethane or carbon tetrachloride serves as the reaction medium, with stoichiometric control (1.1 eq Br₂) to prevent dibromination.

Optimized Bromination Protocol:

Nuclear magnetic resonance (19F NMR) analysis confirms the absence of 3-bromo isomers, demonstrating exceptional regiocontrol.

Chloromethyl Group Introduction via Friedel-Crafts Alkylation

Electrophilic Chloromethylation at the 6-Position

Introducing the chloromethyl group at the 6-position requires overcoming the pyridine ring’s inherent electron deficiency. A two-step sequence proves effective:

- Lithiation-Mediated Directed Ortho-Metalation : Treating 2-bromo-4-(trifluoromethyl)pyridine with LDA (lithium diisopropylamide) at -78°C generates a stabilized aryllithium intermediate at the 6-position.

- Electrophilic Quenching : Addition of chloromethyl methyl ether (ClCH₂OCH₃) provides the chloromethyl group with 78% efficiency.

Critical Parameters:

- Temperature: Strict maintenance at -78°C prevents ring decomposition

- Solvent: Tetrahydrofuran (THF) with 10% hexamethylphosphoramide (HMPA) enhances lithiation

- Quenching Agent: ClCH₂OCH₃ (3.0 eq)

Modular Assembly via Hantzsch-Type Cyclization

Building the Pyridine Ring from Trifluoromethyl-Containing Precursors

An alternative route constructs the pyridine core from a β-keto ester derivative containing the trifluoromethyl group. Reacting ethyl 4,4,4-trifluoroacetoacetate with ammonium acetate and formaldehyde under acidic conditions yields 4-(trifluoromethyl)pyridine, which undergoes subsequent halogenation.

Cyclization Reaction Profile:

| Component | Quantity |

|---|---|

| Ethyl trifluoroacetoacetate | 1.0 mol |

| Ammonium acetate | 2.5 mol |

| Formaldehyde (37%) | 3.0 mol |

| HCl (conc.) | Catalytic |

| Ethanol | 500 mL |

| Temperature | Reflux, 12 hr |

| Yield | 67% |

Post-cyclization bromination and chloromethylation follow the protocols detailed in Sections 1.2 and 2.1.

Analytical Validation and Quality Control

Quantitative 19F NMR remains the gold standard for assessing trifluoromethyl group incorporation, with characteristic singlets at δ -64.8 ppm confirming successful synthesis. High-performance liquid chromatography (HPLC) with UV detection at 254 nm verifies purity >99.5%, while X-ray crystallography resolves positional ambiguities in crystalline batches.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chloromethyl groups undergo nucleophilic displacement under controlled conditions.

Bromine Substitution

-

Suzuki-Miyaura Coupling : The bromine atom participates in palladium-catalyzed cross-couplings with boronic acids. For example, coupling with arylboronic acids yields biaryl derivatives, crucial in pharmaceutical intermediates.

-

Amination : Reaction with primary or secondary amines replaces bromine with amino groups. Ethanol or DMF solvents at 60–80°C are typical.

Chloromethyl Group Reactivity

-

Alkylation : The chloromethyl group undergoes nucleophilic substitution with alcohols, thiols, or amines. For instance, treatment with sodium methoxide produces a methoxymethyl derivative .

-

Hydrolysis : Aqueous NaOH converts the chloromethyl group to a hydroxymethyl group, though overhydrolysis may occur without precise stoichiometry .

Table 1: Reaction Conditions for Chloromethyl Substitution

| Temperature (°C) | Conversion to Product (%) | By-Product Formation (%) |

|---|---|---|

| 40 | 56 | 44 (2-chloro-6-chloromethylpyridine) |

| 25 | 87 | 13 |

| 0 | 72 | 28 |

Data derived from optimized protocols using Turbo Grignard reagents and cyanuric chloride-DMF adducts .

Coupling Reactions

The bromine atom facilitates cross-coupling reactions to construct complex architectures.

-

Buchwald-Hartwig Amination : Palladium/XPhos catalysts enable C–N bond formation with aryl amines, yielding aminopyridines.

-

Direct Arylation : Under microwave irradiation, the bromine site couples with heteroarenes, avoiding pre-functionalized partners.

Functional Group Transformations

The trifluoromethyl group remains inert under most conditions but influences electronic properties:

-

Electron-Withdrawing Effect : Enhances electrophilicity at the 2- and 6-positions, directing nucleophilic attacks to these sites.

-

Stability : Resists hydrolysis and oxidation, ensuring the integrity of the pyridine core during reactions .

Mechanistic Pathways

-

Transmetalation in Couplings : Palladium intermediates facilitate boron-to-palladium transfer in Suzuki reactions, followed by reductive elimination.

-

SN2 Displacement : Chloromethyl substitution proceeds via a bimolecular mechanism, as evidenced by stereochemical inversion in chiral analogs .

Kinetic Data

-

Halogen Exchange : Bromine substitution rates correlate with the nucleophile’s strength (e.g., amines > alkoxides).

-

Temperature Dependence : Increasing temperature accelerates overconversion to 2-chloro-6-chloromethylpyridine, necessitating strict thermal control .

Scale-Up Challenges

Industrial processes prioritize flow reactors to enhance mixing and minimize by-products during halogen exchange.

This compound’s versatility in nucleophilic substitutions and couplings underscores its utility in synthesizing bioactive molecules and functional materials. Future research should explore photo- or electrocatalytic methods to improve selectivity.

Scientific Research Applications

2-Bromo-6-(chloromethyl)-4-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(chloromethyl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Variation

a. 2-Bromo-6-(trifluoromethyl)pyridine (CAS 189278-27-1)

- Structure : Lacks the chloromethyl group but retains Br and CF₃ at positions 2 and 4.

- Applications : Widely used in Suzuki-Miyaura couplings. In , its reaction with benzoic acid yielded a benzoate ester (76% yield), demonstrating its utility in forming aryl-carbon bonds .

- Reactivity : The absence of chloromethyl reduces steric hindrance, favoring cross-coupling efficiency compared to the target compound.

b. 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS 1159512-34-1)

- Structure : Bromo and chloro substituents at positions 3 and 2, with CF₃ at position 5.

- Key Differences : Positional isomerism alters electronic and steric profiles. The meta-bromo substitution may reduce electrophilicity at the pyridine ring compared to para-substituted analogs .

c. 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine (CAS 749875-09-0)

Chloromethyl-Substituted Pyridine Derivatives

a. 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine (CAS 613239-76-2)

- Structure : Chloromethyl is attached to a phenyl ring fused to pyridine.

- Physical Properties : Melting point 77–78°C, purity 95% .

- Applications : Likely used in polymer or ligand synthesis due to its extended aromatic system.

b. 6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline (CAS 123637-51-4)

- Structure: Quinoline core with Br, Cl, and CF₃ substituents.

Halogenated Pyridines in Cross-Coupling Reactions

A study in Organic Chemistry Frontiers () demonstrated that 2-bromo-6-(trifluoromethyl)pyridine reacts with benzoic acid under palladium catalysis to form 3-(2-(trifluoromethyl)pyridin-4-yl)benzoate (76% yield). This highlights the role of bromo-CF₃ pyridines in constructing biaryl systems, a reactivity expected to differ in the target compound due to the chloromethyl group’s steric effects .

Table 1: Key Properties of Selected Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-6-(chloromethyl)-4-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- The compound can be synthesized via multi-step protocols involving halogenation and functional group interconversion. For example, bromination of a trifluoromethylpyridine precursor followed by chloromethylation using reagents like formaldehyde/HCl under controlled temperatures (40–60°C) is common. Evidence from fluorinated pyrrole syntheses (e.g., NaBH4-mediated reductions of carbonyl intermediates) suggests optimizing stoichiometry and solvent polarity (e.g., ethanol vs. THF) to improve yields .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- 1H/13C NMR : Essential for verifying substituent positions (e.g., distinguishing bromo vs. chloromethyl groups via coupling patterns) .

- X-ray crystallography : Resolves steric effects of the trifluoromethyl group and validates molecular geometry, as shown in Hirshfeld surface analyses of similar pyridine derivatives .

- HPLC-MS : Ensures purity (>95%) and detects byproducts from incomplete halogenation .

Q. How can the chloromethyl group be functionalized for downstream applications?

- The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example, reaction with piperidine in DMF at 80°C replaces chlorine with an amine, forming intermediates for drug discovery. Nickel-catalyzed cross-coupling (e.g., Kumada or Suzuki reactions) can also link aromatic systems .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity differences between this compound and its structural analogs?

- The trifluoromethyl group enhances electrophilicity at the pyridine ring’s 4-position, facilitating nucleophilic aromatic substitution. Comparative studies of 2-chloro vs. 4-chloro analogs (e.g., 2-Chloro-4-(chloromethyl)pyridine hydrochloride) show that bromine’s larger size slows substitution kinetics but improves regioselectivity in coupling reactions .

Q. How does the compound’s electronic structure influence its applications in medicinal chemistry?

- The electron-withdrawing trifluoromethyl group stabilizes charge-transfer complexes, making the compound a candidate for kinase inhibitors. Molecular docking studies of similar thiazolo-pyridines reveal interactions with hydrophobic enzyme pockets, driven by the trifluoromethyl group’s lipophilicity .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

- Flow chemistry : Reduces exothermic risks during halogenation steps.

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability without compromising reaction efficiency .

- In-line purification : Use scavenger resins to remove unreacted bromine or chloromethylation byproducts .

Q. How do steric and electronic effects of substituents impact crystallographic packing?

- The trifluoromethyl group induces steric hindrance, reducing π-π stacking interactions. This is observed in crystal structures of 4-(trifluoromethyl)pyridine derivatives, where C-F···H-C contacts dominate packing motifs .

Methodological Guidance

- Contradiction resolution : If NMR data conflicts with computational predictions (e.g., DFT-calculated chemical shifts), validate via NOESY to confirm spatial arrangements .

- Reaction optimization : Use design of experiments (DoE) to balance temperature, catalyst loading, and solvent polarity for cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.